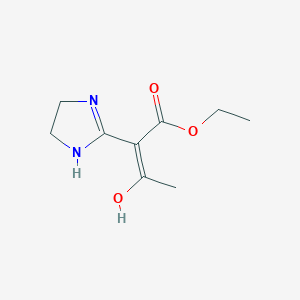
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate typically involves the formation of the imidazole ring followed by the introduction of the ethyl ester and hydroxybutenoate groups. One common method involves the condensation of an appropriate aldehyde with an amine to form the imidazole ring, followed by esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxybutenoate group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the ester and hydroxybutenoate groups.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and hydroxybutenoate groups allows for unique interactions and reactivity compared to other imidazole derivatives.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)7(6(2)12)8-10-4-5-11-8/h12H,3-5H2,1-2H3,(H,10,11)/b7-6+ |
Clave InChI |
FNEMIBKDYSDMNF-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C)/O)/C1=NCCN1 |
SMILES canónico |
CCOC(=O)C(=C(C)O)C1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


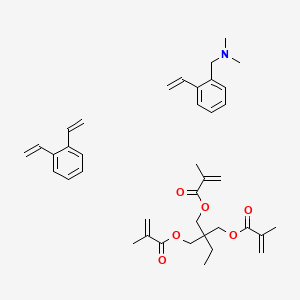

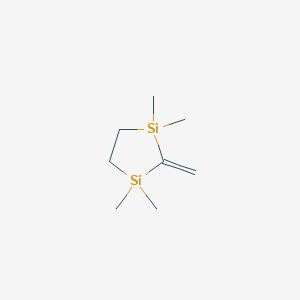

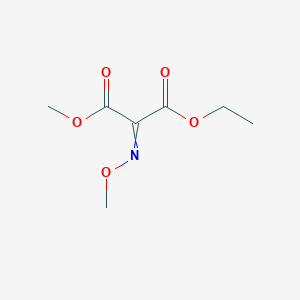
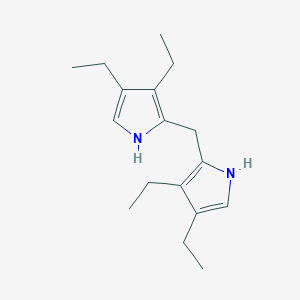
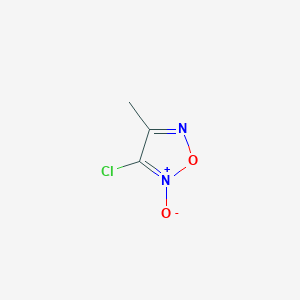

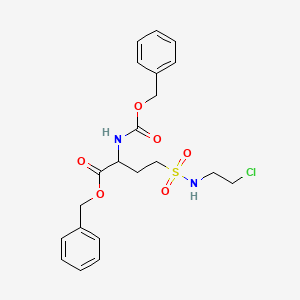
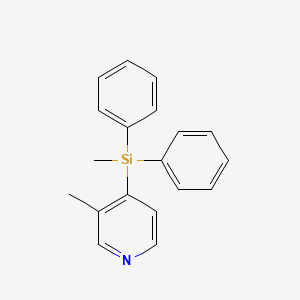

![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
